2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and materials science. This compound features a unique structure that includes a chlorobenzyl group, a pyridinyl group, and a chromeno-pyrrole-dione core, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: Starting with a suitable precursor, such as 2-chlorobenzyl chloride, which undergoes nucleophilic substitution with a pyridinyl derivative.
Cyclization Reactions: The intermediate compounds are then cyclized under acidic or basic conditions to form the chromeno-pyrrole-dione core.
Oxidation and Reduction Reactions: These reactions are employed to introduce or modify functional groups, ensuring the correct structure and functionality of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Cyclization: Further cyclization reactions can modify the core structure, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogen gas (H2) with a catalyst.
Substitution Reagents: Halides, alkylating agents, and acylating agents.
Cyclization Conditions: Acidic or basic catalysts, elevated temperatures, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.
Scientific Research Applications
2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes, receptors, and proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA or RNA could result in anti-cancer properties by interfering with cell replication and growth.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzyl)pyridine: Shares the chlorobenzyl and pyridinyl groups but lacks the chromeno-pyrrole-dione core.
Thieno[3,4-c]pyrrole-4,6-dione: Contains a similar pyrrole-dione core but with a thieno group instead of the chromeno group.
Naphtho[2,3-c]thiophene-4,9-dione: Features a naphtho-thiophene core, differing from the chromeno-pyrrole-dione structure.
Uniqueness
2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and core structure This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O3/c24-17-7-3-1-5-15(17)13-26-20(14-9-11-25-12-10-14)19-21(27)16-6-2-4-8-18(16)29-22(19)23(26)28/h1-12,20H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROFTUFDLAZZTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=NC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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